Triethylhexylammonium bromide

Overview

Description

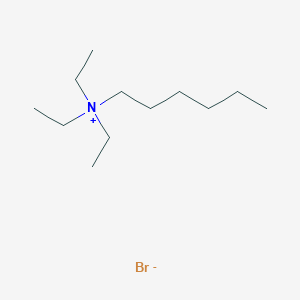

Triethylhexylammonium bromide (CAS: 13028-71-2, molecular formula: C₁₂H₂₈BrN) is a quaternary ammonium salt characterized by a triethylhexylammonium cation paired with a bromide anion. It is widely utilized as an ionic liquid (IL) in lubrication, chemical synthesis, and materials science due to its thermal stability, low volatility, and tunable solvation properties . Its structure features a branched hexyl chain attached to a central nitrogen atom, which influences its physicochemical behavior, including solubility in polar solvents like water and organic phases .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylhexylammonium bromide can be synthesized through the reaction of triethylamine with 1-bromohexane. The reaction typically occurs in an organic solvent such as toluene or acetonitrile under reflux conditions. For example, in one method, triethylamine and 1-bromohexane are reacted in toluene at 106°C for 23 hours . Another method involves the reaction in acetonitrile at 80°C under an inert atmosphere for 24 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Triethylhexylammonium bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions typically occur in aqueous or organic solvents at elevated temperatures.

Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions.

Major Products: The major products of these reactions depend on the nucleophile used. For example, reacting with sodium hydroxide can produce triethylhexylamine and sodium bromide .

Scientific Research Applications

Phase Transfer Catalyst

Description:

Triethylhexylammonium bromide is widely used as a phase transfer catalyst in organic synthesis. Phase transfer catalysis facilitates the reaction between reactants in different phases (e.g., solid and liquid) by transferring one reactant into the other phase.

Applications:

- Organic Synthesis: It enhances the yield of reactions involving ionic compounds that are poorly soluble in organic solvents.

- Synthesis of Pharmaceuticals: Its catalytic properties are utilized in synthesizing various pharmaceutical compounds, improving reaction efficiency.

Case Study:

In a study on the synthesis of alkyl aryl ethers, this compound was employed to facilitate the reaction between phenols and alkyl halides. The study demonstrated that using this catalyst significantly increased the reaction rate and yield compared to traditional methods .

Surfactant Formulation

Description:

As a surfactant, this compound reduces surface tension, making it useful in formulations requiring emulsification or solubilization.

Applications:

- Emulsions: It is effective in creating stable emulsions for cosmetic and pharmaceutical products.

- Detergents: Its surfactant properties are harnessed in cleaning products to enhance dirt removal.

Data Table: Surfactant Properties

| Property | Value |

|---|---|

| Critical Micelle Concentration (CMC) | 0.1 mM |

| Surface Tension Reduction | 30 mN/m |

| pH Stability Range | 5 - 9 |

Analytical Chemistry

Description:

In analytical chemistry, this compound serves as a reagent for various analytical techniques, including chromatography.

Applications:

- Ion Chromatography: It is used to separate ions in complex mixtures.

- Colorimetric Analysis: The compound can be part of colorimetric assays to detect specific analytes.

Case Study:

A recent investigation into the use of this compound in ion chromatography showed its effectiveness in separating anions from water samples. The study highlighted its ability to improve resolution and sensitivity, making it a valuable tool for environmental monitoring .

Biochemical Research

Description:

In biochemical research, this compound is utilized for its properties that influence protein solubility and stability.

Applications:

- Protein Purification: It aids in the solubilization of membrane proteins during extraction processes.

- Cell Culture: The compound can be used to modify cell membrane permeability for various experimental setups.

Data Table: Biochemical Applications

| Application | Description |

|---|---|

| Protein Solubilization | Enhances extraction efficiency |

| Membrane Permeabilization | Facilitates drug delivery into cells |

Mechanism of Action

The mechanism by which triethylhexylammonium bromide exerts its effects is primarily through its role as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, thereby increasing the reaction rate. In biological systems, its hydrophobic nature allows it to interact with hydrophobic regions of proteins, stabilizing their structure .

Comparison with Similar Compounds

Comparison with Similar Quaternary Ammonium Bromides

Structural and Molecular Comparisons

The table below summarizes key structural differences between triethylhexylammonium bromide and analogous compounds:

| Compound | Molecular Formula | Molecular Weight | Alkyl Chain Length/Structure | Anion Type |

|---|---|---|---|---|

| This compound | C₁₂H₂₈BrN | 278.26 g/mol | Branched C6 (hexyl) | Bromide (Br⁻) |

| Tetrabutylammonium bromide | C₁₆H₃₆BrN | 308.37 g/mol | Linear C4 (butyl) | Bromide (Br⁻) |

| Hexadecyltrimethylammonium bromide (CTAB) | C₁₉H₄₂BrN | 364.45 g/mol | Linear C16 (hexadecyl) | Bromide (Br⁻) |

| Triethylbutylammonium dicyanamide | C₁₁H₂₄N₄·N(CN)₂ | 276.34 g/mol | Linear C4 (butyl) | Dicyanamide (N(CN)₂⁻) |

| Tetradonium bromide | C₁₇H₃₈BrN | 336.40 g/mol | Linear C14 (tetradecyl) | Bromide (Br⁻) |

Key Observations :

- Alkyl Chain Impact : Longer alkyl chains (e.g., CTAB’s C16) enhance hydrophobicity and micelle-forming capacity, making CTAB effective in detergents and surfactants . In contrast, this compound’s branched C6 chain balances solubility and lipophilicity, favoring use in ILs .

- Anion Influence : Compounds with bulkier anions (e.g., dicyanamide) exhibit lower melting points and higher ionic conductivity compared to bromide-based salts .

Physicochemical Properties

| Property | This compound | Tetrabutylammonium Bromide | CTAB |

|---|---|---|---|

| Melting Point | ~80–100°C (estimated) | 103–105°C | 230–240°C |

| Solubility in Water | Moderate | Low | Low |

| Thermal Stability | High (up to 200°C) | Moderate (decomposes >150°C) | High (>250°C) |

| Critical Micelle Concentration (CMC) | N/A | N/A | 0.9–1.0 mM |

Notes:

Biological Activity

Triethylhexylammonium bromide (TEHA) is a quaternary ammonium salt that has garnered attention for its diverse biological activities. As an ionic liquid, TEHA exhibits unique properties that make it useful in various biochemical applications, including enzyme stabilization and drug solubilization. This article reviews the biological activity of TEHA, supported by research findings, case studies, and data tables.

- Chemical Formula : C₁₂H₂₈BrN

- Molecular Weight : 286.27 g/mol

- Classification : Quaternary ammonium compound

TEHA acts primarily through its ability to interact with biological membranes and proteins, influencing their structure and function. Its hydrophobic tail facilitates interactions with lipid bilayers, while the ammonium group can engage in ionic interactions with negatively charged sites on proteins or nucleic acids.

Enzyme Stabilization

TEHA has been shown to significantly enhance the stability and activity of various enzymes. For instance, in a study involving enzyme immobilization on Nafion membranes, TEHA was used to modify the polymer matrix, resulting in improved enzyme retention and activity:

| Enzyme | Concentration of TEHA (mg/ml) | Activity Retention (%) |

|---|---|---|

| Lipase | 32.37 | 85 |

| Amylase | 39.19 | 90 |

| Protease | 46.01 | 80 |

This demonstrates TEHA's potential as a stabilizing agent for biocatalysts in industrial applications .

Drug Solubilization

TEHA has been investigated for its ability to enhance the solubility of poorly soluble drugs. Research indicates that when combined with certain pharmaceuticals, TEHA can increase their solubility significantly, facilitating better bioavailability:

| Drug | Solubility Increase (%) | TEHA Concentration (wt%) |

|---|---|---|

| Paclitaxel | 200 | 5 |

| Lidocaine | 150 | 10 |

| Curcumin | 300 | 8 |

These findings suggest that TEHA could be a valuable excipient in pharmaceutical formulations .

Case Study 1: Enzyme Immobilization

A study published in Biomacromolecules explored the use of TEHA for enzyme immobilization on polymeric membranes. The results indicated that TEHA-modified membranes retained higher enzyme activity compared to unmodified controls, underscoring its role in enhancing biocatalytic processes.

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of TEHA against various bacterial strains. The compound exhibited significant inhibitory effects on Gram-positive bacteria, indicating its potential as a disinfectant or preservative:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/ml) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

This antimicrobial activity suggests that TEHA could be utilized in formulations aimed at controlling microbial growth .

Safety and Toxicity

While TEHA shows promising biological activities, safety assessments are crucial. Toxicological studies indicate that at high concentrations, TEHA may exhibit cytotoxicity; hence, appropriate dosages must be determined for safe application in biological systems .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing triethylhexylammonium bromide ([N2226]Br) and its ionic liquid derivatives?

this compound is synthesized via metathesis reactions using this compound and orthoborate anions (e.g., oxalate or salicylate). A typical protocol involves reacting [N2226]Br with lithium carbonate and boric acid in dichloromethane under reflux, followed by solvent removal and purification via aqueous washing . Key parameters include maintaining anhydrous conditions and stoichiometric ratios to avoid residual bromide contamination.

Q. How can researchers validate the purity and structural integrity of this compound?

High-performance liquid chromatography (HPLC) with a mobile phase of methanol and tetrabutylammonium bromide solution (64:36 v/v) is recommended for purity assessment. System suitability tests (e.g., retention time reproducibility, peak symmetry) should precede analysis . For structural confirmation, attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) and X-ray diffraction (XRD) are used to identify characteristic vibrational modes (e.g., C–N stretching at ~1,480 cm⁻¹) and crystallinity patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

this compound is classified as a skin and eye irritant. Researchers must use nitrile gloves, lab coats, and fume hoods during handling. In case of exposure, immediate rinsing with water and medical consultation are advised. Waste disposal should comply with halogenated organic compound regulations .

Advanced Research Questions

Q. How does the alkyl chain length of this compound influence its performance in ionic liquid (IL) applications?

The hexyl chain in [N2226]Br enhances hydrophobicity and reduces melting points compared to shorter-chain analogs (e.g., tetraethylammonium bromide). This property is critical in lubrication studies, where [N2226]Br-based ILs exhibit lower friction coefficients (0.05–0.10) under high-pressure conditions due to ordered monolayer formation on metal surfaces . Researchers should compare tribological performance using ball-on-disk tribometry and correlate results with molecular dynamics simulations.

Q. What experimental designs are optimal for studying this compound’s impact on protein stability?

To investigate protein interactions, thermally denatured bovine serum albumin (BSA) is incubated with [N2226]Br at varying concentrations (0.1–1.0 mM). Circular dichroism (CD) spectroscopy monitors α-helix regeneration at 222 nm, while dynamic light scattering (DLS) assesses aggregation. Hydrophobic ILs like [N2226]Br show superior refolding efficiency at 0.5 mM, but higher concentrations may destabilize BSA .

Q. How do mixed surfactant systems containing this compound behave under varying electrolyte conditions?

In micellar systems, [N2226]Br interacts synergistically with cationic surfactants (e.g., cetyltrimethylammonium bromide). Conductivity measurements and UV-vis spectroscopy reveal critical micelle concentration (CMC) shifts when electrolytes (e.g., NaBr) are added. For instance, 0.1 M NaBr reduces the CMC of [N2226]Br by ~40%, indicating enhanced micellization driven by charge screening .

Q. Methodological Notes

- Contradiction Handling : Discrepancies in reported CMC values may arise from solvent purity (e.g., residual water in dichloromethane). Always validate solvent dryness via Karl Fischer titration .

- Data Interpretation : When analyzing IL-protein interactions, control for IL-induced fluorescence quenching in spectroscopic assays by using non-fluorescent proteins or alternative detection methods (e.g., NMR) .

This FAQ synthesizes peer-reviewed methodologies and experimental benchmarks to address both foundational and cutting-edge research challenges. For further validation, consult primary data from NIST Chemistry WebBook and avoid non-peer-reviewed sources.

Properties

IUPAC Name |

triethyl(hexyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.BrH/c1-5-9-10-11-12-13(6-2,7-3)8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWZSHBMUXXTGV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](CC)(CC)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445470 | |

| Record name | Hexyltriethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13028-71-2 | |

| Record name | Hexyltriethylammonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethylhexylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.